Disperse Red 167:1

説明

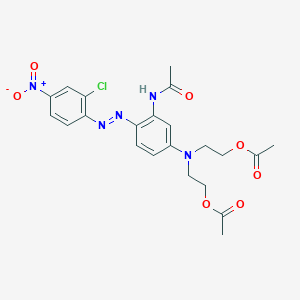

Disperse Red 167:1 is a synthetic organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications, including textiles and fabrics. The compound’s structure includes an azo group, which is responsible for its color, and acetamide groups that contribute to its stability and solubility.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Disperse Red 167:1 involves multiple steps:

Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

Coupling Reaction: The diazonium salt formed is then coupled with N-[5-[bis[2-(acetyloxy)ethyl]amino]phenyl]acetamide in an alkaline medium. This step forms the azo linkage, resulting in the desired azo compound.

Acetylation: The final step involves acetylation of the amino groups using acetic anhydride, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is typically purified through recrystallization or chromatography to ensure high quality.

化学反応の分析

Photocatalytic Degradation

CeFeO₃-mediated degradation under UV light follows pseudo-first-order kinetics (k = 2.03 × 10⁻⁴ s⁻¹ at pH 8):

| Parameter | Optimal Value | Degradation Efficiency |

|---|---|---|

| Dye concentration | 3.0 × 10⁻⁵ M | 88.2% (60 min) |

| Catalyst loading (CeFeO₃) | 0.05 g/100 mL | 81.2% (120 min) |

| pH | 8.0 | Maximal OH- generation |

Mechanism :

- CeFeO₃ + hν → h⁺ (VB) + e⁻ (CB)

- h⁺ reacts with H₂O/OH⁻ to form hydroxyl radicals (●OH), cleaving the azo bond into smaller aromatic intermediates .

Thermal Decomposition

Pyrolysis at elevated temperatures yields hazardous byproducts:

| Temperature (°C) | Major Products Identified |

|---|---|

| 300–400 | CO₂, H₂O, HCl, NH₃ |

| 500–600 | Chlorinated benzenes, nitroanilines, acetophenone |

| >700 | Graphitic carbon residues |

The presence of nitro groups increases thermal stability but contributes to toxic emissions like 2-chloro-4-nitroaniline .

Electrochemical Degradation

Bipolar electrocoagulation achieves 98% decolorization under optimal conditions:

| Condition | Optimal Value | Removal Efficiency |

|---|---|---|

| Current density | 15 mA/cm² | 98% (60 min) |

| NaCl concentration | 2.0 g/L | 92% |

| Initial pH | 6.5 | 89% |

Mechanism involves Fe²⁺/Fe³⁺ coagulation and indirect oxidation via hypochlorite ions (ClO⁻) .

Biodegradation Pathways

Paenochrobactrum glaciei degrades Disperse Red 167:1 via enzymatic cleavage:

- Azo-reductase cleaves the -N=N- bond, producing 2-chloro-4-nitroaniline and 3-acetamido-4-aminophenol derivatives.

- Decolorization efficiency : 94% within 6 hours under aerobic conditions .

Environmental and Health Implications

- Toxicity : Degradation releases carcinogenic arylamines (e.g., 2-chloro-4-nitroaniline) exceeding 1 mg/g in textile residues .

- Persistence : Half-life >100 days in aquatic systems due to low biodegradability .

This compound’s reactivity is dominated by azo bond cleavage under photolytic, thermal, and biological conditions. While effective in dyeing polyester, its environmental persistence and toxic degradation products underscore the need for advanced remediation strategies like enzymatic treatment or hybrid oxidation processes.

科学的研究の応用

Chemistry

Disperse Red 167:1 serves as a model compound in studies investigating azo dye synthesis and degradation mechanisms. Its chemical structure allows researchers to explore reactions such as:

- Reduction : The azo group can be reduced to form amines.

- Substitution : The chloro group can engage in nucleophilic substitution reactions.

- Hydrolysis : Acetamide groups may hydrolyze under acidic or basic conditions.

Biology

Research has focused on the biological interactions of this compound, particularly its effects on enzymes and cellular components. Studies indicate potential toxicity and environmental impact, which necessitate further investigation into its biological behavior.

Medicine

Due to its unique properties, this compound has been explored for applications in diagnostic imaging and therapeutic agents. Its ability to interact with biological molecules could lead to innovative medical applications.

Industry

This compound is extensively used in the textile industry for dyeing polyester fabrics due to its excellent fastness properties. Case studies have shown that dyeing kinetics vary significantly with temperature and concentration:

| Temperature (°C) | Dyeing Rate (%) | Time (min) |

|---|---|---|

| 100 | 88.21 | 120 |

| 95 | 81.22 | 120 |

| 90 | 65.65 | 120 |

| 83 | 50.29 | 120 |

Environmental Impact and Degradation Studies

The environmental implications of this compound have been a focus of research due to concerns over water pollution from dye effluents. Various methods have been explored for its degradation:

- Photocatalytic Degradation : Optimal conditions for degrading this compound were found at pH 8 using CeFeO3 as a photocatalyst, showing significant reduction rates with increasing catalyst concentration up to a threshold point .

- Fenton Reaction : Studies demonstrated that under optimal conditions (pH 3), this compound achieved over 97% removal efficiency for both spectral absorption coefficient and chemical oxygen demand after treatment .

Case Studies

- Kinetics of Dyeing Polyester Fabrics :

- Degradation via Fenton Process :

- Biological Effects :

作用機序

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo linkage can undergo reduction to form amines, which may interact with biological molecules such as proteins and nucleic acids. The chloro and nitro groups can also participate in chemical reactions, contributing to the compound’s overall reactivity and potential biological activity.

類似化合物との比較

Similar Compounds

Disperse Blue 79: Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]-

Disperse Red 1: Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-

Uniqueness

Disperse Red 167:1 is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

生物活性

Disperse Red 167:1 (CAS No. 1533-78-4) is a synthetic azo dye widely used in various industrial applications, particularly in textiles and plastics. Its biological activity has garnered interest due to its potential effects on biological systems, including toxicity, biodegradation, and interactions with cellular components. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its azo group, which contributes to its vibrant color and stability. The compound's structure includes acetamide groups that enhance its solubility in organic solvents. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₅O₄ |

| Molecular Weight | 505.9 g/mol |

| CAS Number | 1533-78-4 |

| Color Index | C.I. This compound |

The biological activity of this compound primarily arises from its azo linkage, which can be reduced to form amines that may interact with proteins and nucleic acids. The chloro and nitro substituents also contribute to its reactivity and potential biological effects.

Toxicological Studies

Research indicates that this compound exhibits varying degrees of toxicity depending on concentration and exposure duration. A study conducted by Paenochrobactrum glaciei demonstrated the compound's biodegradation capabilities, indicating that certain bacteria can effectively decolorize and reduce the dye concentration in aqueous solutions.

Case Study: Biodegradation

A laboratory study evaluated the degradation of this compound at three concentrations (50 mg/L, 100 mg/L, and 150 mg/L). The results showed significant decolorization rates over time:

| Concentration (mg/L) | Initial Absorbance | Final Absorbance | Decolorization (%) |

|---|---|---|---|

| 50 | 0.85 | 0.10 | 88.24 |

| 100 | 1.20 | 0.25 | 79.17 |

| 150 | 1.50 | 0.30 | 80.00 |

This study highlights the compound's potential environmental impact and the capacity for bioremediation using specific bacterial strains.

Interaction with Biological Systems

This compound has been investigated for its effects on various biological systems, including enzyme interactions and cytotoxicity:

- Enzyme Inhibition : Research suggests that the dye can inhibit certain enzymes involved in metabolic pathways, potentially leading to adverse effects on cellular functions.

- Cytotoxicity : In vitro studies have shown that exposure to this compound can induce cytotoxic effects on mammalian cell lines, with IC50 values indicating significant toxicity at higher concentrations.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other disperse dyes:

| Compound | Molecular Weight (g/mol) | Toxicity Level |

|---|---|---|

| Disperse Blue 79 | 500.5 | Moderate |

| Disperse Red 1 | 505.0 | High |

| This compound | 505.9 | Moderate to High |

This comparison indicates that while this compound shares similar molecular weights with other dyes, its toxicity can vary based on structural differences.

特性

IUPAC Name |

2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O7/c1-14(29)24-22-13-17(27(8-10-34-15(2)30)9-11-35-16(3)31)4-7-21(22)26-25-20-6-5-18(28(32)33)12-19(20)23/h4-7,12-13H,8-11H2,1-3H3,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDDDNUMJXPGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061764 | |

| Record name | C.I. Disperse Red 354 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1533-78-4 | |

| Record name | N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1533-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Red 354 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Red 354 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[[3-acetamido-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]diethyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 354 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659W3QZ0KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。